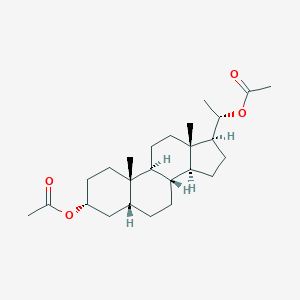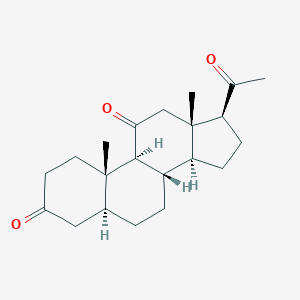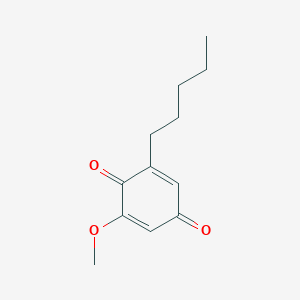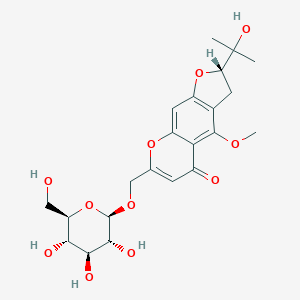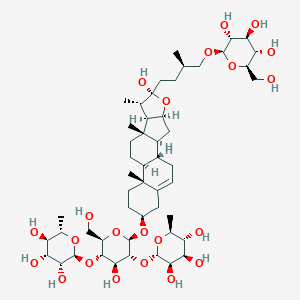
槲皮素-3-O-芸香糖苷
描述
Quercimeritrin, also known as quercetin-7-O-β-D-glucoside, is a naturally occurring flavonoid glycoside. It is derived from quercetin, a well-known flavonoid, and is found in various plants. Quercimeritrin has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-diabetic properties .
科学研究应用
Quercimeritrin has a wide range of scientific research applications:
Chemistry: Quercimeritrin is used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which can help in understanding cellular protection mechanisms.
Medicine: Quercimeritrin has shown potential in controlling postprandial blood glucose levels, making it a candidate for diabetes management. .
作用机制
Quercimeritrin exerts its effects primarily through its interaction with enzymes and cellular pathways. It acts as a selective inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. By binding to the active site of α-glucosidase, quercimeritrin prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is similar to that of acarbose, a clinically used α-glucosidase inhibitor, but without the associated gastrointestinal side effects .
生化分析
Biochemical Properties
Quercimeritrin has been shown to have a strong binding affinity for α-glucosidase . It occupies the binding pocket of α-glucosidase through non-covalent binding . This interaction inhibits the activity of α-glucosidase, thereby affecting the breakdown of carbohydrates .
Cellular Effects
The inhibition of α-glucosidase by Quercimeritrin can have significant effects on cellular processes. By slowing the breakdown of carbohydrates, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quercimeritrin exerts its effects at the molecular level primarily through its interaction with α-glucosidase . By binding to the active site of this enzyme, Quercimeritrin prevents it from breaking down carbohydrates, thereby influencing metabolic processes .
Temporal Effects in Laboratory Settings
The effects of Quercimeritrin have been studied over time in laboratory settings . These studies have shown that Quercimeritrin remains stable and continues to inhibit α-glucosidase over extended periods .
Dosage Effects in Animal Models
In animal models, Quercimeritrin has been shown to effectively control postprandial blood glucose levels . This effect is similar to that of acarbose, a commonly used drug for managing diabetes, but without the side effects .
Metabolic Pathways
Quercimeritrin interacts with the metabolic pathway involving α-glucosidase . By inhibiting this enzyme, Quercimeritrin affects the breakdown of carbohydrates and can influence metabolic flux and metabolite levels .
Transport and Distribution
Current studies suggest that it can be distributed throughout the body and can interact with various biomolecules .
Subcellular Localization
The subcellular localization of Quercimeritrin is another area of active research. Preliminary studies suggest that it can be found in various compartments within the cell, where it can interact with different biomolecules and potentially influence their function .
准备方法
Synthetic Routes and Reaction Conditions
Quercimeritrin can be synthesized through enzymatic glycosylation of quercetin. A highly versatile fungal glucosyltransferase, identified from Beauveria bassiana, has been used to convert quercetin to quercetin-7-O-β-D-glucoside. The optimal conditions for this reaction are a pH of 8.0 and a temperature of 35°C. The enzyme activity is stimulated by calcium, magnesium, and manganese ions .
Industrial Production Methods
Industrial production of quercimeritrin involves the use of microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These hosts are genetically engineered to express the glucosyltransferase enzyme, allowing for efficient production of quercimeritrin. The yield of quercetin-7-O-β-D-glucoside can be optimized by adjusting the concentration of quercetin and the reaction time .
化学反应分析
Types of Reactions
Quercimeritrin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation involves the addition of a glucose molecule to quercetin, forming quercimeritrin. Oxidation reactions can lead to the formation of different quercetin derivatives, while hydrolysis can break down quercimeritrin into quercetin and glucose .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of quercimeritrin include glucosyltransferase enzymes, glucose donors, and various metal ions that act as cofactors. The reactions are typically carried out in buffered solutions with controlled pH and temperature .
Major Products Formed
The major products formed from the reactions involving quercimeritrin include quercetin, quercetin derivatives, and glucose. These products can be further utilized in various biochemical and pharmacological studies .
相似化合物的比较
Quercimeritrin is unique among flavonoid glycosides due to its specific glycosylation at the 7-O position of quercetin. Similar compounds include:
Quercetin-3-O-β-D-glucoside: Another glycosylated form of quercetin, but with the glucose molecule attached at the 3-O position.
Kaempferol-3-O-β-D-glucoside: A glycosylated form of kaempferol, another flavonoid, with similar antioxidant properties.
Rutin (Quercetin-3-O-rutinoside): A disaccharide glycoside of quercetin, known for its strong antioxidant activity.
Quercimeritrin’s unique glycosylation pattern contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFYUPYFXSSMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964161 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
491-50-9 | |
| Record name | Quercimeritrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







